2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide is a novel organic compound that exhibits potential pharmaceutical applications. This compound is classified as an acetamide derivative, which is characterized by the presence of an acetamide functional group attached to a complex aromatic structure. The compound's unique structure combines elements from both benzothiazole and benzo[d][1,3]dioxole, contributing to its biological activity.
This compound can be synthesized through various chemical methods, often involving the reaction of benzo[d][1,3]dioxole derivatives with thiazole-based acetamides. It falls under the broader category of heterocyclic compounds, specifically those that exhibit diverse pharmacological properties due to their structural complexity. Its classification as an acetamide indicates its potential for use in medicinal chemistry, particularly in drug development aimed at targeting specific biological pathways.
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves several steps:
The yield and purity of the synthesized compound can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide can be described as follows:
The structural integrity and stereochemistry can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The compound can undergo various chemical reactions typical for acetamides and heterocycles:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide largely depends on its interaction with biological targets. Preliminary studies suggest that this compound may exhibit cytotoxic activity against certain cancer cell lines by:
Further research is required to elucidate the exact molecular targets and pathways involved in its action.
Relevant analyses such as Infrared Spectroscopy (IR) and NMR spectroscopy provide insight into functional groups and molecular interactions.
The potential applications of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide are significant in scientific research:
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide belongs to the class of hybrid heterocyclic acetamides, integrating two pharmacologically significant aromatic systems. Its systematic IUPAC name is 2-(1,3-benzodioxol-5-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, reflecting the presence of a 1,3-benzodioxole (piperonyl) moiety linked via an acetamide bridge to a 6-ethoxy-substituted 1,3-benzothiazole ring . The molecular formula is C₁₈H₁₆N₂O₄S, with a molecular weight of 356.4 g/mol. Key structural identifiers include:
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4
) and InChIKey (WTHKIRBGXCLBJG-UHFFFAOYSA-N
) provide unambiguous representations for cheminformatics applications . Table 1: Structural Identifiers of the Compound
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-(1,3-Benzodioxol-5-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
CAS Registry Number | 922555-62-2 |
Molecular Formula | C₁₈H₁₆N₂O₄S |
Molecular Weight | 356.4 g/mol |
Hybrid Scaffolds | 1,3-Benzodioxole + 1,3-benzothiazole |
Characteristic Functional Groups | Acetamide linker, ethoxy substituent, methylenedioxy bridge |
Acetamide-based hybrids have evolved as privileged pharmacophores due to their synthetic versatility and adaptability in drug-receptor interactions. The integration of benzodioxole and benzothiazole motifs draws from historical precedents:
Table 2: Key Milestones in Acetamide Hybrid Development
Era | Development Focus | Exemplary Compounds | Impact |
---|---|---|---|
1970–1990s | Natural product derivatization | Piperanine (C₁₇H₂₁NO₃) | Validated benzodioxole bioactivity |
2000–2010s | Benzothiazole optimization | 2-Aminobenzothiazole acetamides | Improved target selectivity and solubility |
2010–Present | Hybrid scaffold design | Benzodioxole-benzothiazole acetamides | Multitarget engagement in enzyme inhibition |
The fusion of benzodioxole and benzothiazole systems capitalizes on complementary pharmacological properties:
Table 3: Bioactive Hybrid Scaffolds with Related Pharmacological Effects
Hybrid Scaffold | Biological Target | Reported Activity | Structural Features |
---|---|---|---|
Benzothiazole-hydrazone [3] | β-Glucuronidase | IC₅₀ = 16.50 ± 0.26 µM | Electron-withdrawing substituents on aryl ring |
Benzothiazole-sulfonamide [8] | Carbonic anhydrase IX | Ki < 50 nM (CA-IX selective) | Sulfonamide ZBG + lipophilic tail |
Benzodioxole-oxadiazole [4] | Inflammatory mediators | Not specified (broad anti-inflammatory) | Methylthio-benzyl extension |
The pharmacological profile of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide thus emerges from strategic scaffold hybridization, positioning it as a versatile candidate for targeting enzymes implicated in cancer, metabolic disorders, and inflammation [3] [8].
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: